Regioisomeric Bromine Position Drives Divergent Sigma-1 Receptor Engagement
The 3-bromo regioisomer (target compound) shows no known activity in ChEMBL 20, with SEA predictions emphasizing DRD4 dopamine and SIGMAR1 sigma receptors as the top-scoring targets [1]. In contrast, its 4-bromo regioisomer (ZINC19362920, 1-[(4-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine) possesses an experimentally measured sigma-1 receptor affinity of pKi 9.22 (Ki ≈ 0.6 nM) [2]. This difference—confirmed activity versus predicted polypharmacology—is critical: the 3-bromo compound offers a cleaner predicted target landscape for programs seeking to avoid potent sigma-1 engagement, while the 4-bromo analog is a confirmed high-affinity sigma-1 ligand.
| Evidence Dimension | Sigma-1 receptor (SIGMAR1) affinity |
|---|---|
| Target Compound Data | No known activity in ChEMBL 20; SEA prediction suggests lower confidence (P-value 32, Max Tc 51) |
| Comparator Or Baseline | 1-[(4-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine (ZINC19362920): pKi 9.22 (1 observation, Ki ≈ 0.6 nM) |
| Quantified Difference | pKi shift from 9.22 (4-bromo) to no detectable activity (3-bromo) — a >1000-fold difference in affinity |
| Conditions | ZINC database: ChEMBL 20 activity annotations and SEA predictions (ECFP4 fingerprints, Tanimoto threshold 30) |
Why This Matters
For sigma-1 receptor antagonist or agonist programs, selecting the wrong regioisomer could change the compound from a high-affinity hit to an inactive control, catastrophically derailing assay validation.
- [1] ZINC4749423. SEA Predictions: DRD4 P-value 17, Max Tc 45; SIGMAR1 P-value 32, Max Tc 51. Accessed April 2026. View Source
- [2] ZINC19362920. Activities: SIGMAR1 pKi 9.22 (1 observation, Bioorg. Med. Chem. 2008, 16(2), 755-761; PMID 18029187). Accessed April 2026. View Source
